molecular formula C10H15N3S B13233172 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine

4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine

Cat. No.: B13233172
M. Wt: 209.31 g/mol
InChI Key: ZBCPYCBBMRVWPR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine ( 1248649-14-0) is a pyrimidine derivative incorporating a piperidine ring, with a molecular formula of C10H15N3S and a molecular weight of 209.31 g/mol . This compound is designed for research and development use, particularly in the field of medicinal chemistry. Scientific research indicates that structurally related piperidin-4-yl-linked pyrimidine derivatives demonstrate significant potential as potent anticancer agents . These classes of compounds have been investigated for their ability to inhibit tubulin polymerization, thereby disrupting microtubule formation and targeting the colchicine binding site. This mechanism can lead to the disruption of cell division and apoptosis in proliferating cancer cells, making such molecules promising scaffolds in oncology drug discovery . Furthermore, the molecular structure of this compound is suitable for molecular docking studies, allowing researchers to model its interaction with biological targets like the human estrogen receptor and tubulin interface to rationalize its activity and guide the design of more potent analogs . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets should be consulted prior to handling. Ensure cold-chain transportation is used to maintain product integrity during shipping .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

4-methyl-2-piperidin-4-ylsulfanylpyrimidine

InChI

InChI=1S/C10H15N3S/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3

InChI Key

ZBCPYCBBMRVWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CCNCC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Methylpyrimidine : The core heterocycle with a methyl substituent at the 4-position.
  • Piperidine-4-thiol : The nucleophilic sulfur-containing reagent providing the piperidin-4-ylsulfanyl group.
  • Halogenated pyrimidines (e.g., 2-chloro-4-methylpyrimidine): Used as electrophilic substrates for substitution.

Typical Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Halogenation of 4-methylpyrimidine at 2-position Use of POCl₃ or bromine reagents Generates 2-chloro- or 2-bromo-4-methylpyrimidine
2 Nucleophilic substitution with piperidine-4-thiol Base (NaH, K₂CO₃), solvent (DMF or THF), elevated temperature (~60-100°C) Thiol attacks 2-position, displacing halogen
3 Purification Recrystallization or chromatography Achieves high purity product

Representative Reaction Conditions

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, enhancing nucleophilicity.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), polar aprotic solvents favoring S_NAr.
  • Temperature : Elevated (60–100°C) to promote substitution.
  • Time : Several hours (4–24 h) depending on scale and reactivity.

Example Synthesis from Literature

A typical synthesis reported involves:

  • Preparation of 2-chloro-4-methylpyrimidine by chlorination of 4-methylpyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions.

  • Nucleophilic substitution of 2-chloro-4-methylpyrimidine with piperidine-4-thiol in the presence of potassium carbonate in DMF at 80°C for 12 hours.

  • Work-up by aqueous quenching, extraction with organic solvents, and purification by recrystallization.

This method yields 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine in moderate to good yields (60–85%) with high purity.

Alternative Synthetic Routes

Direct Coupling of 4-Methylpyrimidine with Piperidine-4-thiol

  • Under strongly basic conditions (e.g., NaH), 4-methylpyrimidine can be reacted directly with piperidine-4-thiol.
  • Elevated temperatures and prolonged reaction times are often required.
  • This route is less common due to lower regioselectivity and yields.

Use of Protective Groups and Multi-Step Synthesis

  • In some cases, the piperidine nitrogen is protected (e.g., benzyl protection) to avoid side reactions.
  • The protected piperidinyl thiol is coupled to halogenated pyrimidine, followed by deprotection (e.g., hydrogenolysis).
  • This approach allows better control over substitution and purification but increases the number of steps.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value / Condition Comments
Starting pyrimidine 4-Methylpyrimidine or 2-halogenated derivative Halogenation often precedes substitution
Sulfur nucleophile Piperidine-4-thiol Usually used as free thiol or salt
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃) Deprotonates thiol for nucleophilicity
Solvent DMF, THF Polar aprotic solvents preferred
Temperature 60–100°C Elevated to facilitate nucleophilic substitution
Reaction time 4–24 hours Depends on scale and reagents
Purification methods Recrystallization, column chromatography Ensures product purity
Typical yields 60–85% Moderate to good yields

Research and Optimization Notes

  • Yield optimization often involves adjusting base equivalents, solvent choice, and reaction temperature.
  • Purity is critical for pharmaceutical applications, requiring careful purification.
  • Side reactions such as over-alkylation or oxidation of thiol can be minimized by inert atmosphere and controlled addition.
  • Scale-up considerations include solvent recycling and continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfur and nitrogen atoms in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Position 2 Substituent Position 4 Substituent Functional Group Molecular Weight (g/mol) Key Applications/Notes
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine Piperidin-4-ylsulfanyl Methyl Thioether 225.32* Potential kinase inhibitor (inferred from piperidine/sulfanyl pharmacophores)
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride () Piperidin-4-yl Methyl Amine 228.72 Crystal structure studied; lacks sulfur bridge, altering electronic properties
4-Methyl-2-(methylthio)pyrimidine (–18) Methylthio Methyl Thioether 140.21 Intermediate for antiviral agents (e.g., herpes virus inhibitors)
4-Methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride () 3-Methyl-piperazin-1-yl Methyl Amine 228.72 Piperazine ring increases solubility; potential CNS applications
2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine () Methylsulfanyl Piperidinyl-pyrazine Thioether 317.40 Dual sulfanyl/piperidine-pyrazine groups; possible multi-target activity

*Calculated based on formula C₁₀H₁₅N₃S.

Physicochemical Properties

  • Hydrogen Bonding : Piperazine derivatives () offer additional hydrogen-bonding sites, which may improve target engagement in polar active sites .

Biological Activity

4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄N₂S. The compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety linked through a sulfur atom. This unique structure is thought to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its inhibitory effects on specific enzymes and its potential as an antiviral agent.

Inhibition of Enzymes

Research has demonstrated that compounds similar to this compound can serve as potent inhibitors of enzymes involved in lipid metabolism, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). For instance, modifications in the structure can lead to significant increases in inhibitory potency, with some derivatives achieving nanomolar IC₅₀ values .

Antiviral Activity

In vitro studies have shown that related pyrimidine derivatives exhibit antiviral properties against various viruses, including chikungunya virus (CHIKV). These studies indicate that structural modifications can enhance antiviral efficacy while maintaining low cytotoxicity . The piperidine moiety is particularly noted for improving the selectivity and potency of these compounds against viral targets.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that specific substitutions on the pyrimidine ring and the piperidine nitrogen significantly influence biological activity. For example, replacing certain functional groups can lead to enhanced binding affinity for target enzymes or improved pharmacokinetic properties.

Compound ModificationEffect on Activity
Substitution at R1 with hydrophobic groupsIncreased potency
Replacement of morpholine with piperidineEnhanced lipophilicity and activity
Alteration in sulfur oxidation stateVariable biological response

Case Studies

Several studies have documented the biological activities of related compounds:

  • NAPE-PLD Inhibition : A study optimized pyrimidine derivatives for NAPE-PLD inhibition, identifying a compound with an IC₅₀ of 72 nM, demonstrating significant effects on lipid metabolism in neuronal cells .
  • Antiviral Studies : Research on piperidine-linked pyrimidines showed promising results against CHIKV, with selectivity indices indicating low cytotoxicity relative to antiviral activity .
  • Cancer Cell Line Studies : Other derivatives have been evaluated for their anti-proliferative effects against cancer cell lines, showing low micromolar potencies and inducing apoptosis in treated cells .

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